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molecular formula C11H9F3O3 B153913 Ethyl 2,4,5-trifluorobenzoylacetate CAS No. 98349-24-7

Ethyl 2,4,5-trifluorobenzoylacetate

Cat. No. B153913
M. Wt: 246.18 g/mol
InChI Key: OTCJYVJORKMTHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05210193

Procedure details

A solution of 23.8 g of (2,4,5-trifluorobenzoyl)propanedioic acid, diethyl ester, 2.7 ml of water and 740 ml of p-dioxane was placed in an oil bath and stirred at 102° C. for 7 hours. The solution was then evaporated to dryness, heptane was added and the mixture refrigerated overnight. The resulting crystals were collected, washed with 10 ml of cold heptane and dried, giving 10.8 g of 2,4,5-trifluoro-β-oxobenzenepropanoic acid, ethyl ester.
Quantity
23.8 g
Type
reactant
Reaction Step One
Name
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
740 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:20]=[C:19]([F:21])[C:18]([F:22])=[CH:17][C:3]=1[C:4]([CH:6](C(OCC)=O)[C:7]([O:9][CH2:10][CH3:11])=[O:8])=[O:5].O>O1CCOCC1>[F:1][C:2]1[CH:20]=[C:19]([F:21])[C:18]([F:22])=[CH:17][C:3]=1[C:4](=[O:5])[CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8]

Inputs

Step One
Name
Quantity
23.8 g
Type
reactant
Smiles
FC1=C(C(=O)C(C(=O)OCC)C(=O)OCC)C=C(C(=C1)F)F
Name
Quantity
2.7 mL
Type
reactant
Smiles
O
Name
Quantity
740 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
102 °C
Stirring
Type
CUSTOM
Details
stirred at 102° C. for 7 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was then evaporated to dryness, heptane
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the mixture refrigerated overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The resulting crystals were collected
WASH
Type
WASH
Details
washed with 10 ml of cold heptane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
FC1=C(C=C(C(=C1)F)F)C(CC(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.8 g
YIELD: CALCULATEDPERCENTYIELD 58.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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